molecular formula C14H17F2N3O4S B1409475 (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile 4-methylbenzenesulfonate CAS No. 1584652-36-7

(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile 4-methylbenzenesulfonate

Cat. No. B1409475
M. Wt: 361.37 g/mol
InChI Key: KPGGOMCSEJFAFT-JEDNCBNOSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving amines, aromatic compounds, and electrophilic cyanating agents .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

The compound is involved in the synthesis of various heterocyclic compounds, demonstrating its utility as a building block in chemical synthesis. For instance, it reacts with different reagents like malononitrile, ethyl cyanacetate, benzylidenemalononitrile, diethyl malonate, and ethyl acetoacetate to form [1,8]naphthyridine derivatives. Further annulations of these compounds result in the formation of various pyrido and naphthyridine derivatives, indicating its versatility in creating complex molecular structures (El-Adasy, Khames, & Gad-Elkareem, 2013).

Molecular Sensing and Photopolymerization

The compound and its derivatives exhibit applications in molecular sensing and photopolymerization processes. Specifically, 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have been shown to serve as fluorescent molecular sensors for monitoring photopolymerization processes of different monomers. They also demonstrate the ability to accelerate cationic photopolymerization processes, particularly under near UV light, highlighting their potential in material science and engineering applications (Ortyl et al., 2019).

properties

IUPAC Name

(2S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N3O.C7H8O3S/c8-7(9)1-5(2-10)12(4-7)6(13)3-11;1-6-2-4-7(5-3-6)11(8,9)10/h5H,1,3-4,11H2;2-5H,1H3,(H,8,9,10)/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGGOMCSEJFAFT-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(N(CC1(F)F)C(=O)CN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@H](N(CC1(F)F)C(=O)CN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile 4-methylbenzenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile 4-methylbenzenesulfonate
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(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile 4-methylbenzenesulfonate
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(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile 4-methylbenzenesulfonate
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(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile 4-methylbenzenesulfonate
Reactant of Route 6
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(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile 4-methylbenzenesulfonate

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